6-クロロ-1,2,3,4-テトラヒドロ-イソキノリン-1-カルボン酸塩酸塩

説明

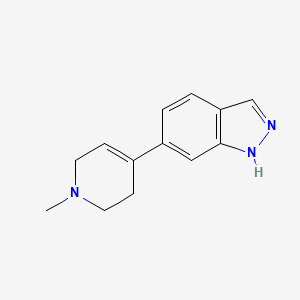

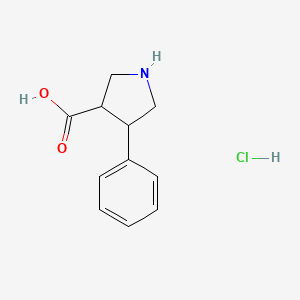

6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound that has been the focus of various scientific studies due to its potential applications in different fields of research and industry. It is part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which forms an important group within the larger isoquinoline alkaloids .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride, has been described in various studies . One common synthetic strategy involves the reaction of phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C .Molecular Structure Analysis

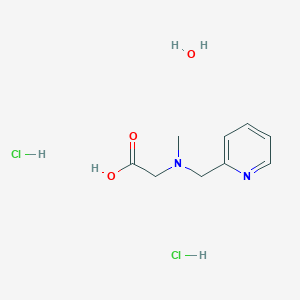

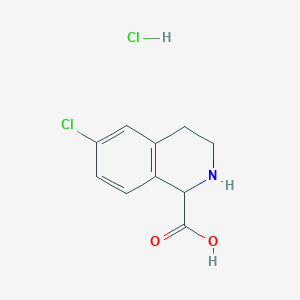

The molecular formula of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is C10H11Cl2NO2. The InChI code is 1S/C12H14ClNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H .Physical And Chemical Properties Analysis

The physical form of the compound is a white solid . The molecular weight is 276.16 . The average mass is 204.096 Da and the monoisotopic mass is 203.026855 Da .科学的研究の応用

キノキサリン誘導体の合成

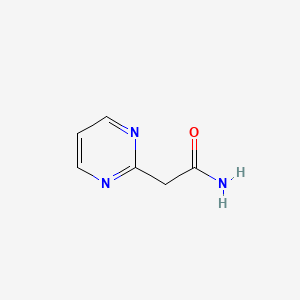

キノキサリン誘導体は、その多様な生物活性により、医薬品化学において重要な化合物です。 問題の化合物は、6-クロロ-1,2,3,4,2',3'-ヘキサヒドロ-4,1'-ジメチル-3,2'-ジオキソキノキサリン-2-スピロ-3'-インドールの合成に使用できます。これは、求核的塩素化によって得られます 。このプロセスは、潜在的な薬理学的用途を持つ化合物を創製するために重要です。

生物活性とSAR研究

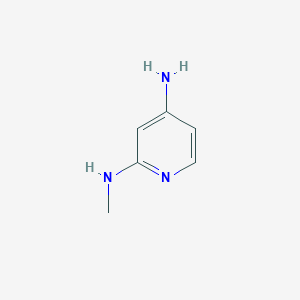

1,2,3,4-テトラヒドロイソキノリン: 類似体(塩素化誘導体を含む)は、さまざまな病原体および神経変性疾患に対する生物活性について研究されています。 これらの化合物は、構造活性相関(SAR)とその作用機序のために注目されています。これは、新しい治療薬の開発に不可欠です .

有機触媒的用途

この化合物は、ドミノマイケル-ヘミアセタール化などの有機触媒プロセスにおける反応物として役立ちます。 これらの反応は、生物学的および薬理学的に活性な分子の調製において極めて重要であり、この化合物が複雑な有機変換を促進する役割を強調しています .

細胞解析と遺伝子治療

細胞解析と遺伝子治療の分野では、この化合物は、細胞培養方法論の開発、および潜在的に遺伝子治療ソリューションの一部として使用できます。 その化学的性質は、細胞培養環境の最適化を助け、遺伝子治療技術の進歩に貢献する可能性があります .

抗がん研究

この化合物は、抗がん特性で知られる1,6-ナフチリジンとの構造的類似性により、抗がん研究において関連性があります。 このような化合物の官能化誘導体の研究は、改善された効力と副作用の低減を伴う新しい抗がん剤の発見につながる可能性があります .

作用機序

Target of Action

It is known that tetrahydroisoquinoline, a structural motif in this compound, is encountered in a number of bioactive compounds and drugs .

Mode of Action

Tetrahydroisoquinoline, a related compound, can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . This suggests that 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride may interact with its targets in a similar manner.

Biochemical Pathways

Tetrahydroisoquinoline derivatives may be formed in the body as metabolites of some drugs .

Result of Action

It is known that endogenous production of neurotoxic tetrahydroisoquinoline derivatives such as norsalsolinol continue to be investigated as possible causes for some conditions such as parkinson’s disease .

生化学分析

Biochemical Properties

6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters such as dopamine and serotonin. Additionally, it has been found to interact with certain receptors in the central nervous system, modulating their activity and influencing signal transduction pathways .

Cellular Effects

The effects of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been shown to enhance the release of neurotransmitters, thereby affecting synaptic transmission. It also impacts the expression of genes involved in neuroprotection and neuroinflammation, suggesting its potential therapeutic applications in neurodegenerative diseases .

Molecular Mechanism

At the molecular level, 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride exerts its effects through several mechanisms. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This inhibition leads to increased levels of dopamine and serotonin in the synaptic cleft, enhancing neurotransmission. Furthermore, this compound has been found to modulate the activity of certain ion channels and receptors, contributing to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These findings highlight the potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and exhibit neuroprotective effects. At higher doses, it can induce toxicity and adverse effects, including neuroinflammation and oxidative stress. These findings underscore the importance of dose optimization in therapeutic applications .

Metabolic Pathways

6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The metabolism of this compound leads to the formation of various metabolites, some of which retain biological activity. The interaction with metabolic enzymes can also influence the overall pharmacokinetic profile of the compound .

Transport and Distribution

The transport and distribution of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in certain tissues, including the liver and kidneys, where it undergoes further metabolism and excretion .

Subcellular Localization

The subcellular localization of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. It can also be found in the mitochondria, where it influences cellular respiration and energy production. The localization of this compound is influenced by specific targeting signals and post-translational modifications .

特性

IUPAC Name |

6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPMFACXGFEBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260638-90-1 | |

| Record name | 1-Isoquinolinecarboxylic acid, 6-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260638-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)

![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464761.png)

![4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride](/img/structure/B1464771.png)